molecular formula C12H13NO B1285700 Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone CAS No. 42374-33-4

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone

Cat. No. B1285700
CAS RN: 42374-33-4
M. Wt: 187.24 g/mol
InChI Key: IDYMGCCCUQPQIG-UHFFFAOYSA-N
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Description

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, also known as PTHPM, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that has a melting point of around 70-72 °C. It is a versatile compound with many different properties, which make it ideal for use in a variety of experiments. PTHPM is a relatively new compound, and its applications are still being explored.

Scientific Research Applications

Synthesis and Structural Analysis

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone and its derivatives have been extensively studied for their synthesis and crystal structure. For instance, Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, including compounds structurally related to this compound. They confirmed the structures through spectroscopy and crystallography, and performed density functional theory (DFT) calculations to analyze the molecular structures and physicochemical properties (Huang et al., 2021).

Spectroscopic Properties and Quantum Chemistry

The spectroscopic properties of similar compounds have been explored in depth. For example, Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This study utilized quantum chemistry calculations to understand the stabilization and molecular orbital energies of these compounds (Al-Ansari, 2016).

Antimicrobial Activity

Compounds structurally related to this compound have shown antimicrobial properties. Kumar et al. (2012) synthesized a series of derivatives and tested them for antimicrobial activity, finding that several showed good activity compared to standard drugs (Kumar et al., 2012).

Conformational Analysis

The conformational aspects of such compounds are also a focus of research. Gein et al. (2020) synthesized related compounds and analyzed their conformations, demonstrating the utility of these compounds in understanding molecular interactions and stability (Gein et al., 2020).

Safety and Hazards

The safety and hazards associated with Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone are not well-documented. It is recommended to handle it with care and use appropriate personal protective equipment .

Future Directions

The future research directions for Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone could involve studying its potential biological activities, its mechanism of action, and its synthesis. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMGCCCUQPQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585450
Record name Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42374-33-4
Record name Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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